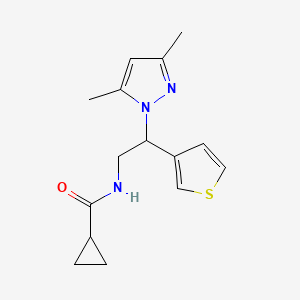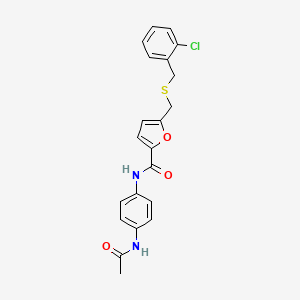
N-(4-acetamidophenyl)-5-(((2-chlorobenzyl)thio)methyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-acetamidophenyl)-5-(((2-chlorobenzyl)thio)methyl)furan-2-carboxamide, also known as ACT-335827, is a small molecule drug that has been developed for the treatment of neuropathic pain. Neuropathic pain is a type of chronic pain that results from damage or dysfunction of the nervous system. It is a complex condition that is often difficult to treat, and there is a need for new and effective therapies.
Scientific Research Applications
Synthesis and Characterization
This compound is related to the broader class of chemicals synthesized for their potential biological activities. For instance, the synthesis and characterization of related compounds, such as 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes, have been detailed. These compounds were synthesized using the Gewald reaction, a method emphasizing the versatility in creating thiophene derivatives with potential antimicrobial activities (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
Antimicrobial and Antiprotozoal Activities
Research has been conducted on compounds with structural similarities to N-(4-acetamidophenyl)-5-(((2-chlorobenzyl)thio)methyl)furan-2-carboxamide, focusing on their biological activities. Notably, novel dicationic imidazo[1,2-a]pyridines and related compounds have shown significant antiprotozoal activities. These compounds, synthesized through a series of chemical reactions starting from 2-acetylfuran, exhibited strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma and Plasmodium species (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).
Anticancer Activity
Further studies have explored the synthesis of thiophene, thiazolyl-thiophene, and thienopyridine derivatives, including 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives. These synthesized compounds demonstrated promising in vitro cytotoxicity against several cancer cell lines, highlighting the potential anticancer applications of such molecules (Atta & Abdel‐Latif, 2021).
properties
IUPAC Name |
N-(4-acetamidophenyl)-5-[(2-chlorophenyl)methylsulfanylmethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S/c1-14(25)23-16-6-8-17(9-7-16)24-21(26)20-11-10-18(27-20)13-28-12-15-4-2-3-5-19(15)22/h2-11H,12-13H2,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTHENQUBGFQSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)CSCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 6-methyl-4-[(2-methylphenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2576498.png)
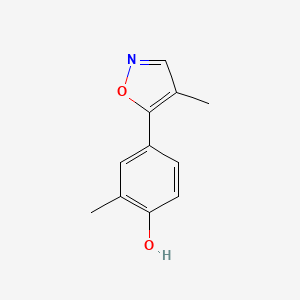
![8-{[1-(6-Phenylpyridazin-3-yl)piperidin-3-yl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2576500.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide](/img/structure/B2576501.png)
![N'-(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine](/img/structure/B2576503.png)
![N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2576504.png)
![2-(4-chlorophenoxy)-2-methyl-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2576505.png)
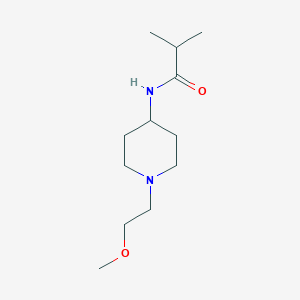
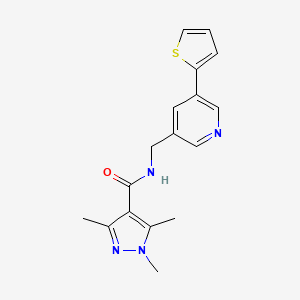
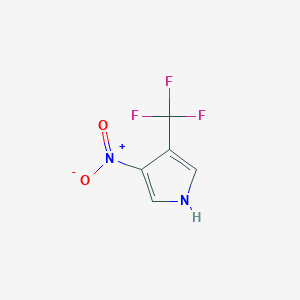
![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2576511.png)
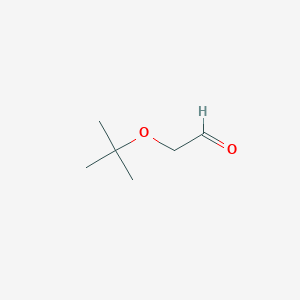
![Rel-(3aR,6aS)-4,4-difluorooctahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B2576513.png)
